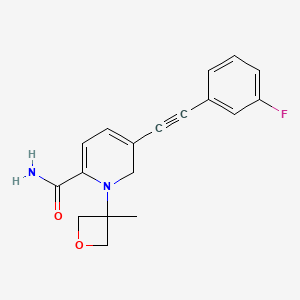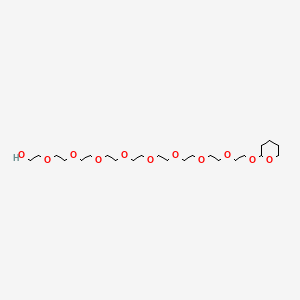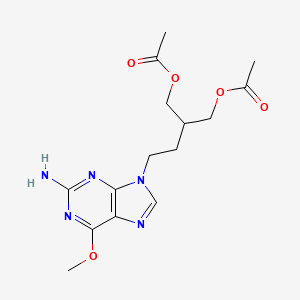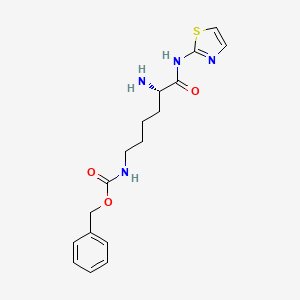
2-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxamide, also known as pyrazine-2-carboxamide, is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrazine and contains a carboxamide functional group at the second position of the pyrazine ring. This compound is known for its significant role in various chemical and biological processes, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine. One common method is the reaction of pyrazine-2-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate to yield the corresponding carboxamide . Another method involves the condensation of urea with cyclohexanone under controlled pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the amidation of pyrazine-2-carboxylic acid using ammonia or amines in the presence of a coupling agent such as CDI. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2-Carboxamide undergoes various chemical reactions, including:
Amidation: The formation of amide bonds with carboxylic acid substrates.
Hydrolysis: Conversion to corresponding acids and amines under acidic or basic conditions.
Substitution: Reactions with electrophiles or nucleophiles at the pyrazine ring.
Common Reagents and Conditions
Amidation: Reagents such as CDI, ammonia, or hydrazine hydrate are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate the reaction.
Substitution: Electrophiles or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Amidation: Formation of this compound from pyrazine-2-carboxylic acid.
Hydrolysis: Formation of pyrazine-2-carboxylic acid and corresponding amines.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
2-Carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with proteins.
Medicine: Explored for its potential as an antiproliferative agent and its inhibitory effects on enzymes such as EGFR and CDK2
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, indole-2-carboxamide derivatives have been shown to inhibit enzymes such as EGFR and CDK2 by forming hydrogen bonds with the active sites of these enzymes . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
2-Carboxamide can be compared with other similar compounds, such as:
Indole-3-carboxamide: Similar in structure but with the carboxamide group at the third position of the indole ring.
Arylcarboxamide derivatives: These compounds exhibit similar inhibitory properties but differ in their specific molecular targets and biological activities.
Uniqueness
This compound is unique due to its specific positioning of the carboxamide group on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds with various enzymes and proteins makes it a valuable compound in medicinal chemistry and drug development .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in scientific research, with potential implications for the development of new therapeutic agents and industrial products.
特性
分子式 |
C18H17FN2O2 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
3-[2-(3-fluorophenyl)ethynyl]-1-(3-methyloxetan-3-yl)-2H-pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-18(11-23-12-18)21-10-14(7-8-16(21)17(20)22)6-5-13-3-2-4-15(19)9-13/h2-4,7-9H,10-12H2,1H3,(H2,20,22) |
InChIキー |
CPROZRIWTVLHJF-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)N2CC(=CC=C2C(=O)N)C#CC3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)



![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)



![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)



![1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate](/img/structure/B11827572.png)
